Cas no 1251360-08-3 (4-methoxybutane-1,2-diamine)

4-methoxybutane-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- 4-methoxybutane-1,2-diamine
- 1,2-Butanediamine, 4-methoxy-
- SCHEMBL6204067
- AKOS011766365
- EN300-1428684
- 1251360-08-3
- CS-0285757
-
- インチ: 1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3
- InChIKey: VGHVEWVHFGVRDM-UHFFFAOYSA-N
- ほほえんだ: C(N)C(N)CCOC
計算された属性
- せいみつぶんしりょう: 118.110613074g/mol
- どういたいしつりょう: 118.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 49.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 61.3Ų
じっけんとくせい
- 密度みつど: 0.944±0.06 g/cm3(Predicted)
- ふってん: 196.8±20.0 °C(Predicted)
- 酸性度係数(pKa): 9.35±0.35(Predicted)
4-methoxybutane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1428684-500mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1428684-5000mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1428684-50mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1428684-2500mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1428684-1000mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1428684-250mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1428684-10000mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1428684-100mg |
4-methoxybutane-1,2-diamine |
1251360-08-3 | 100mg |
$930.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356427-100mg |
4-Methoxybutane-1,2-diamine |
1251360-08-3 | 95% | 100mg |
¥25110.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356427-250mg |
4-Methoxybutane-1,2-diamine |
1251360-08-3 | 95% | 250mg |
¥26244.00 | 2024-08-09 |
4-methoxybutane-1,2-diamine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
4-methoxybutane-1,2-diamineに関する追加情報
4-Methoxybutane-1,2-Diamine: A Comprehensive Overview
4-Methoxybutane-1,2-diamine, also known by its CAS number CAS No. 1251360-08-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a methoxy group and two amine functionalities, has garnered attention due to its potential in synthetic chemistry, materials science, and drug discovery. Recent advancements in chemical synthesis and catalysis have further highlighted its utility in constructing complex molecules and functional materials.
The molecular structure of 4-methoxybutane-1,2-diamine consists of a four-carbon chain with a methoxy group (-OCH3) attached to the fourth carbon and two amine groups (-NH2) on the first and second carbons. This arrangement imparts the compound with both nucleophilic and coordinating properties, making it a valuable building block in organic synthesis. The presence of the methoxy group introduces electron-donating effects, which can influence reactivity in various chemical transformations.
Recent studies have explored the role of 4-methoxybutane-1,2-diamine in the synthesis of advanced materials such as polyamides and polyurethanes. Its ability to act as a diamine precursor has been leveraged to create high-performance polymers with tailored mechanical and thermal properties. For instance, researchers have demonstrated the use of this compound in the development of biodegradable polymers for biomedical applications, showcasing its potential in sustainable materials science.
In addition to its role in polymer chemistry, 4-methoxybutane-1,2-diamine has found applications in medicinal chemistry. Its structure serves as a scaffold for designing bioactive molecules with potential therapeutic effects. Recent findings indicate that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them candidates for drug development pipelines.
The synthesis of 4-methoxybutane-1,2-diamine involves several routes, including reductive amination and nucleophilic substitution reactions. Advances in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, the use of transition metal catalysts has facilitated the construction of this compound from readily available starting materials such as alcohols and amines.
From an environmental standpoint, the use of 4-methoxybutane-1,2-diamine in green chemistry processes is gaining traction. Its ability to participate in atom-economical reactions minimizes waste generation during synthesis. Moreover, its application in developing eco-friendly polymers aligns with global efforts to promote sustainability in industrial manufacturing.
In conclusion, 4-methoxybutane-1,2-diamine, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. As advancements continue to unfold in synthetic methodologies and material science, this compound is poised to play an increasingly significant role in shaping future innovations across multiple disciplines.
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